molecular formula C12H15BBrClO2 B8063048 2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8063048
M. Wt: 317.41 g/mol
InChI Key: BULSRLAASYCZHJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a bromine and chlorine substituent on the phenyl ring. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-bromo-2-chlorophenylboronic acid with a suitable reagent under controlled conditions. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to form the corresponding borane derivative.

  • Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Phenol derivatives.

  • Reduction: Borane derivatives.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of materials with specific electronic and photonic properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

  • 3-Bromo-2-chlorophenylboronic acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.

  • 2-(3-Bromo-2-chlorophenyl)-1,3,2-dioxaborolane: Similar but with a different boronic acid derivative structure.

Uniqueness: 2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it particularly suitable for cross-coupling reactions. Its tetramethyl-1,3,2-dioxaborolane moiety enhances its reactivity compared to other boronic acid derivatives.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULSRLAASYCZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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